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Heptamidine (dimethanesulfonate) -

Heptamidine (dimethanesulfonate)

Catalog Number: EVT-3165193
CAS Number:
Molecular Formula: C23H36N4O8S2
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Heptamidine dimethanesulfonate, also known as SBi4211 dimethanesulfonate, is a potent inhibitor of the calcium-binding protein S100B . It selectively kills melanoma cells with S100B over those without S100B . Heptamidine is a useful tool for the investigation of Myotonic dystrophy (DM) .

1,1′-Methylenebis{4-[(hydroxyimino)methyl] pyridinium} Dimethanesulfonate (MMB4 DMS)

Compound Description: 1,1′-Methylenebis{4-[(hydroxyimino)methyl] pyridinium} Dimethanesulfonate (MMB4 DMS) is a promising second-generation therapeutic reactivator used as an antidote against nerve agent poisoning. Research on MMB4 DMS focuses on determining efficacious doses, evaluating its pharmacokinetic/pharmacodynamic relationship with acetylcholinesterase activity, and characterizing its toxicity profile in various animal models. [, , , ].

HI-6 Dichloride

Compound Description: HI-6 dichloride is an oxime-based acetylcholinesterase reactivator studied for its efficacy in treating nerve agent poisoning, particularly soman poisoning. Studies have investigated its potency against various nerve agents, its use in combination therapies, and its reactivation properties [, , ].

HLö-7 Dimethanesulfonate

Compound Description: HLö-7 dimethanesulfonate is an oxime-containing compound investigated as a potential second-generation therapeutic reactivator for nerve agent poisoning. It shows promising reactivation properties against both soman and tabun, with studies focusing on its synthesis, molecular properties, efficacy in combination therapies, and acute cardiovascular and respiratory effects [, , ].

Source and Classification

Heptamidine belongs to the class of compounds known as diamidines. These compounds are characterized by the presence of two amidine functional groups. Heptamidine is specifically a derivative of pentamidine, modified to enhance its biological activity and solubility. It has been studied primarily for its efficacy in reversing mis-splicing in myotonic dystrophy models and inhibiting the S100B protein associated with melanoma cell proliferation .

Synthesis Analysis

Heptamidine is synthesized through a series of chemical reactions that involve the modification of pentamidine. The synthesis typically starts with the formation of the amidine groups linked by a seven-carbon chain. Key steps in the synthesis include:

  1. Formation of the Methylene Linker: The seven-carbon methylene linker is constructed using standard organic synthesis techniques.
  2. Amidine Formation: The amidine groups are introduced through reactions involving appropriate amines and carbonyl compounds.
  3. Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The precise conditions (temperature, solvent choice, reaction time) can vary based on the specific synthetic route employed .

Molecular Structure Analysis

The molecular structure of Heptamidine includes two amidine groups separated by a seven-carbon alkyl chain. This configuration allows for significant flexibility and spatial orientation, which is crucial for its interaction with biological targets.

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 318.37 g/mol
  • 3D Structure: High-resolution X-ray crystallography has provided insights into how Heptamidine interacts with proteins like S100B, revealing that it binds more tightly than its precursor, pentamidine .
Chemical Reactions Analysis

Heptamidine undergoes several chemical reactions that are significant for its biological activity:

  1. Binding Interactions: It interacts with various biological macromolecules, including RNA and proteins. For instance, it has been shown to bind to S100B protein effectively, inhibiting its function.
  2. Nucleic Acid Interaction: Heptamidine exhibits affinity for DNA and RNA structures, particularly those containing CUG repeats associated with myotonic dystrophy. Its binding can alter RNA splicing patterns .
  3. Degradation Pathways: The compound can also influence the degradation rates of toxic RNA species within cells .
Mechanism of Action

Heptamidine's mechanism of action involves multiple pathways:

  • Inhibition of S100B Protein: By binding to S100B protein, Heptamidine disrupts its normal function in cell signaling pathways related to tumor growth and metastasis.
  • Rescue of Mis-splicing: In myotonic dystrophy models, Heptamidine has been shown to rescue mis-splicing events by binding to CUG repeat RNA sequences, thereby promoting correct splicing through modulation of splicing factors like MBNL1 .
  • Cellular Toxicity: While effective in low concentrations for therapeutic effects, higher doses have been associated with cytotoxicity in certain cell lines .
Physical and Chemical Properties Analysis

Heptamidine exhibits several notable physical and chemical properties:

  • Solubility: It is water-soluble due to the presence of polar amidine groups.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar organic compounds.

These properties are crucial for its formulation in therapeutic applications .

Applications

Heptamidine has several promising applications in scientific research and medicine:

  1. Myotonic Dystrophy Treatment: It has shown potential in reversing mis-splicing associated with this genetic disorder by targeting CUG repeat expansions.
  2. Cancer Therapy: Its ability to inhibit S100B makes it a candidate for developing treatments for certain types of melanoma and possibly other cancers where this protein plays a role.
  3. Research Tool: Heptamidine serves as a valuable tool in studying RNA dynamics and protein interactions within cellular systems.
Molecular Targets and Mechanistic Insights

S100B Calcium-Binding Protein Inhibition Dynamics

Heptamidine dimethanesulfonate (SBi4211 dimethanesulfonate) represents a structurally optimized inhibitor targeting the calcium-binding protein S100B, with significant implications for oncology and neuromuscular disease research. This pentamidine-derived compound exhibits enhanced binding affinity and mechanistic specificity toward S100B, a dimeric EF-hand protein overexpressed in malignancies like melanoma and implicated in pathological processes such as myotonic dystrophy (DM). S100B exerts its oncogenic function primarily through interaction with the tumor suppressor p53, leading to p53 degradation and inhibition of its transcriptional activity. Heptamidine disrupts this interaction by competitively occupying S100B's hydrophobic binding pockets, thereby restoring p53-mediated tumor suppression pathways [1] [2] [8].

Structural Basis of S100B-Heptamidine Interaction

The molecular architecture of the S100B-heptamidine complex has been elucidated through high-resolution X-ray crystallography (1.65 Å), revealing a stoichiometry of one heptamidine molecule per S100B monomer. This binding mode contrasts with pentamidine, which occupies two distinct sites per monomer. Heptamidine's extended hydrophobic linker (seven methylene units) enables simultaneous engagement with both the canonical pentamidine binding site (Site 1, near the p53 interaction interface) and a secondary site (Site 2) at the S100B dimer interface. Critical interactions include:

  • π-Stacking and Hydrophobic Contacts: The benzamidine moieties engage in aromatic stacking with Phe87 and Phe88 in Site 1, while the linker occupies a hydrophobic channel formed by Ile85, Leu86, and Val99 [2] [4] [8].
  • Electrostatic Complementarity: Protonated amidinium groups form salt bridges with Glu89 and Asp91, residues critical for S100B's calcium-induced conformational activation [8].
  • Dimer Interface Stabilization: Occupation of Site 2 by the terminal benzamidine disrupts hydrogen-bonding networks stabilizing the S100B homodimer, inducing conformational instability detected via differential scanning calorimetry [2].

Table 1: Structural Features of S100B-Heptamidine Complex

Structural ElementInteraction TypeKey ResiduesFunctional Implication
Benzamidine Group (Site 1)π-Stacking/Salt BridgesPhe87, Phe88, Glu89Competes with p53 binding
Heptyl LinkerHydrophobic EmbeddingIle85, Leu86, Val99Spans Sites 1 and 2
Benzamidine Group (Site 2)Hydrogen BondingAsn77, Gln78Disrupts dimer stability
Calcium Coordination SphereIndirect Allosteric ModulationCa²⁺-binding loopsAbrogates Zn²⁺-enhanced S100B-p53 affinity

These structural insights demonstrate how heptamidine’s design overcomes pentamidine’s limitations by exploiting S100B’s dimeric topology, resulting in cooperative binding that destabilizes the functional homodimer [2] [8].

Competitive Binding Kinetics (Kd = 6.9 μM)

Heptamidine binds S100B with a dissociation constant (Kd) of 6.9 μM, representing a significant affinity improvement over pentamidine (Kd > 10 μM for the primary site). Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals the interaction is entropy-driven, dominated by hydrophobic effects and dehydration of the binding pocket. Key kinetic characteristics include:

  • Negative Cooperativity: Heptamidine’s single-molecule binding per monomer induces conformational changes that reduce affinity at the second monomer, contrasting with pentamidine’s non-cooperative two-site binding [2] [4].
  • Metal Ion Modulation: Zn²⁺ binding at the S100B dimer interface (Kd ~90 nM) allosterically enhances Ca²⁺ affinity and stabilizes the p53-competent state. Heptamidine displaces Zn²⁺-stabilized water networks in Site 2, reducing S100B’s affinity for Zn²⁺ by 5-fold and indirectly impairing p53 binding [8].
  • Selectivity Profile: Heptamidine exhibits >20-fold selectivity for S100B over closely related S100 proteins (e.g., S100A1, S100A4) due to steric complementarity with S100B’s extended hydrophobic groove [2] [4].

Table 2: Kinetic and Thermodynamic Binding Parameters

ParameterHeptamidine-S100BPentamidine-S100B (Site 1)Implication
Kd (μM)6.9 ± 0.540 ± 55.8-fold affinity increase
ΔG (kcal/mol)-7.2-6.1Enhanced binding energy
ΔH (kcal/mol)+1.3-2.4Entropy-driven binding
-TΔS (kcal/mol)-8.5-3.7Hydrophobic effect dominance
Selectivity (S100B/S100A)>20:1<5:1Reduced off-target effects

This kinetic profile underpins heptamidine’s cellular efficacy, where sub-micromolar concentrations disrupt S100B-p53 complexes in melanoma cells, contrasting with pentamidine’s requirement for multi-site saturation [1] [2] [4].

Downstream Signaling Pathways in S100B-Overexpressing Cells

Heptamidine’s inhibition of S100B triggers cascading effects on oncogenic and neuromuscular signaling networks:

  • p53 Tumor Suppressor Reactivation: In S100B-overexpressing MALME-3M melanoma cells, heptamidine (EC₅₀ = 15 μM) restores nuclear p53 accumulation within 6 hours, activating transcription of pro-apoptotic genes (BAX, PUMA) and cell cycle regulators (p21). This correlates with selective cytotoxicity (IC₅₀ = 17.5 μM) in S100B⁺ cells versus S100B-knockdown isogenic lines [1] [2] [8].
  • Splicing Dysregulation Correction: In myotonic dystrophy type 1 (DM1) models, S100B stabilizes CUG-repeat RNA structures. Heptamidine (20 μM) reduces nuclear foci of expanded CUG repeats in HeLa cells by 70%, rescuing mis-splicing of insulin receptor (IR) and cardiac troponin T (cTNT) transcripts. In vivo, daily intraperitoneal administration (20 mg/kg, 7 days) in HSALR mice reduces myotonia from grade 3 to grade 0/1 and normalizes muscle chloride channel splicing [1] [2].
  • Cross-Pathway Modulation: Proteomic analyses reveal heptamidine indirectly dampens NF-κB and MAPK signaling in melanoma through p53-mediated induction of PTEN and repression of EGFR. This distinguishes it from RNA-targeted DM1 therapies, which lack S100B-specificity [1] [8].

Table 3: Downstream Signaling Consequences of S100B Inhibition

PathwayKey EffectorsFunctional OutcomeExperimental Evidence
p53 Reactivation↑ p21, BAX, PUMA; ↓ MDM2G₁ cell cycle arrest, apoptosis80% caspase-3 activation in melanoma
RNA Splicing Normalization↓ CUG foci; ↑ MBNL1 activityCorrection of IR/cTNT splicingExon 7a inclusion reduced to 6% in DM1 mice
Metastatic Suppression↓ MMP2/9; ↑ TIMP1Inhibition of invasion/migration60% reduction in Matrigel invasion

These multifaceted downstream effects validate S100B as a therapeutically targetable node and position heptamidine as a chemical probe for dissecting S100B’s pathophysiological roles [1] [2] [8].

Table 4: Compound Summary: Heptamidine Dimethanesulfonate

PropertyValue
Systematic Name4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide dimethanesulfonate
CAS Registry Number161374-55-6
Molecular FormulaC₂₃H₃₆N₄O₈S₂
Molecular Weight560.68 g/mol
Purity≥98% (HPLC)
Primary TargetS100B (Kd = 6.9 μM)
Solubility (DMSO)100 mg/mL (178.35 mM)
Biological ApplicationsMelanoma research, Myotonic dystrophy mechanism studies

Properties

Product Name

Heptamidine (dimethanesulfonate)

IUPAC Name

4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid

Molecular Formula

C23H36N4O8S2

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4)

InChI Key

VJPVVWMWVOBCIC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N

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